molecular formula C11H10O6 B14363735 5,6-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid CAS No. 91099-14-8

5,6-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid

Katalognummer: B14363735
CAS-Nummer: 91099-14-8
Molekulargewicht: 238.19 g/mol
InChI-Schlüssel: LYWMYRUYNNBFKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid is a chemical compound with the molecular formula C11H10O6. It belongs to the benzofuran class of compounds, which are known for their diverse biological and pharmacological activities. This compound is characterized by its benzofuran core structure, which is substituted with methoxy groups at positions 5 and 6, and a carboxylic acid group at position 1.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the acylation of 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization of the intermediate anilides under base-catalyzed ester condensation .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups into the benzofuran core.

Wissenschaftliche Forschungsanwendungen

5,6-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5,6-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzofuran core structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating biological processes. For example, some benzofuran derivatives have been shown to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,6-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid is unique due to its specific substitution pattern and the presence of both methoxy and carboxylic acid groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

91099-14-8

Molekularformel

C11H10O6

Molekulargewicht

238.19 g/mol

IUPAC-Name

5,6-dimethoxy-3-oxo-1H-2-benzofuran-1-carboxylic acid

InChI

InChI=1S/C11H10O6/c1-15-7-3-5-6(4-8(7)16-2)11(14)17-9(5)10(12)13/h3-4,9H,1-2H3,(H,12,13)

InChI-Schlüssel

LYWMYRUYNNBFKD-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C2C(=C1)C(OC2=O)C(=O)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.